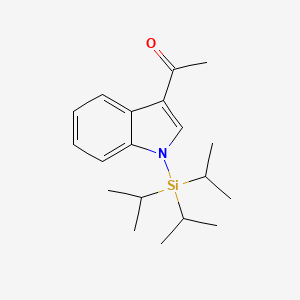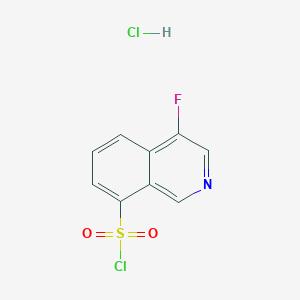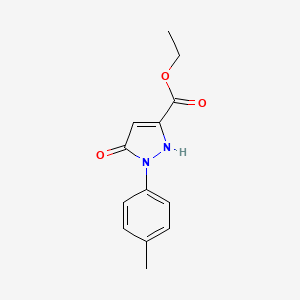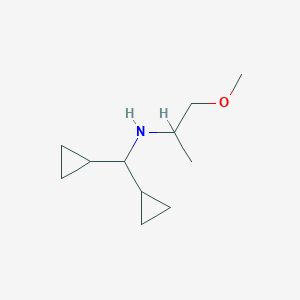
3-Acetyl-N-triisopropylsilyl indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-乙酰基-N-三异丙基硅基吲哚是一种有机化合物,分子式为C19H29NOSi。它是吲哚的衍生物,吲哚是一种杂环芳香族有机化合物,在第三位具有乙酰基,氮原子上连接着三异丙基硅基。
准备方法
合成路线和反应条件
3-乙酰基-N-三异丙基硅基吲哚的合成通常涉及以下步骤:
起始原料: 合成从吲哚开始,吲哚可在市面上买到,也可以通过多种方法合成。
氮原子保护: 吲哚的氮原子通过引入三异丙基硅基进行保护。这通常通过在三乙胺等碱的存在下,使吲哚与三异丙基硅基氯反应来实现。
乙酰化: 然后在路易斯酸催化剂(如三氯化铝)存在下,使用乙酰化剂(如乙酸酐或乙酰氯)在第三位乙酰化受保护的吲哚。
工业生产方法
在工业生产中,3-乙酰基-N-三异丙基硅基吲哚的生产将遵循类似的合成路线,但规模更大。该工艺将涉及优化的反应条件以确保高产率和纯度,包括控制温度、反应时间以及使用高效催化剂和溶剂。
化学反应分析
反应类型
3-乙酰基-N-三异丙基硅基吲哚可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以将乙酰基转化为醇或其他还原形式。
取代: 在适当条件下,乙酰基或三异丙基硅基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 取代反应通常需要亲核试剂或亲电试剂(取决于所需的转化),并且可能由酸或碱催化。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可以生成酮或羧酸,而还原可以生成醇。
科学研究应用
3-乙酰基-N-三异丙基硅基吲哚在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子(包括药物和农药)的中间体。
生物学: 该化合物可用于涉及吲哚衍生物的研究,已知吲哚衍生物具有多种生物活性。
医学: 对吲哚衍生物的研究经常探索其作为治疗剂的潜力,包括抗炎、抗癌和抗菌特性。
工业: 在工业领域,该化合物可用于开发新材料或作为合成特种化学品的先驱。
作用机制
3-乙酰基-N-三异丙基硅基吲哚发挥其作用的机制取决于其具体应用。通常,吲哚衍生物与各种分子靶标相互作用,包括酶、受体和核酸。乙酰基和三异丙基硅基可以影响化合物的反应性、溶解度以及穿透生物膜的能力,从而影响其生物活性。
相似化合物的比较
类似化合物
3-乙酰基吲哚: 缺乏三异丙基硅基,使其体积更小,可能亲脂性更低。
N-三异丙基硅基吲哚: 缺乏乙酰基,这可能会影响其反应性和生物活性。
吲哚-3-甲醇: 一种天然存在的化合物,具有不同的官能团,以其抗癌特性而闻名。
独特性
3-乙酰基-N-三异丙基硅基吲哚由于同时存在乙酰基和三异丙基硅基而独一无二。这种组合可以增强其稳定性、溶解度以及与特定分子靶标相互作用的能力,使其成为各种研究应用中的一种有价值的化合物。
属性
CAS 编号 |
889939-11-1 |
|---|---|
分子式 |
C19H29NOSi |
分子量 |
315.5 g/mol |
IUPAC 名称 |
1-[1-tri(propan-2-yl)silylindol-3-yl]ethanone |
InChI |
InChI=1S/C19H29NOSi/c1-13(2)22(14(3)4,15(5)6)20-12-18(16(7)21)17-10-8-9-11-19(17)20/h8-15H,1-7H3 |
InChI 键 |
CGXJUSLQRBGYNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)





![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)

![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

